メグルミン・ジアトリゾアート

概要

説明

科学的研究の応用

Diatrizoate meglumine has a wide range of scientific research applications, including:

Medical Imaging: Used as a contrast agent in X-ray imaging techniques to enhance the visibility of internal structures

Biological Studies: Employed in studies involving the visualization of biological tissues and organs

Pharmaceutical Research: Used in the development and testing of new imaging agents and diagnostic tools

Industrial Applications: Applied in non-destructive testing and quality control processes in various industries

作用機序

メグルミン・ジアトリゾエートは、標的組織の放射線密度を高めることで効果を発揮します。この化合物のヨウ素原子の高い原子番号により、X線を効果的に散乱または吸収することができ、標的組織とその周囲の構造とのコントラストが得られます。 このコントラストは、X線画像における標的組織の視認性を高めます . この化合物は、投与方法に応じて体の特定の場所に局在し、内部構造の詳細な画像を提供します .

類似の化合物:

ヨータラミン酸: 医療画像で使用される別のヨウ素化造影剤。

ヨヘキソール: 浸透圧が低い非イオン性ヨウ素化造影剤。

イオパミドール: さまざまな画像技術で使用される非イオン性ヨウ素化造影剤

比較:

メグルミン・ジアトリゾエート 対 ヨータラミン酸: どちらもイオン性造影剤ですが、メグルミン・ジアトリゾエートはヨウ素含有量が高いため、画像のコントラストが向上します

メグルミン・ジアトリゾエート 対 ヨヘキソール: メグルミン・ジアトリゾエートは、ヨヘキソールと比較して浸透圧が高いため、より顕著な副作用を引き起こす可能性があります

メグルミン・ジアトリゾエート 対 イオパミドール: イオパミドールは、浸透圧が低い非イオン性造影剤であり、腎機能が低下している患者にとって安全です

メグルミン・ジアトリゾエートは、X線画像における内部構造の視認性を高める効果が認められており、現在でも広く使用されている造影剤です。その独特の特性と用途により、メグルミン・ジアトリゾエートは、医療診断と研究において貴重なツールとなっています。

生化学分析

Biochemical Properties

Diatrizoate Meglumine is a small molecule that contains iodine, which blocks x-rays This property allows it to be used as a contrast agent in various imaging techniques

Cellular Effects

The cellular effects of Diatrizoate Meglumine are primarily related to its role as a contrast agent. It is known to exert a mild laxative effect due to its high osmolarity . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is not well studied.

Molecular Mechanism

The molecular mechanism of action of Diatrizoate Meglumine is primarily related to its iodine content. Iodine atoms in the compound block x-rays, allowing it to serve as a contrast medium in radiographic procedures

Dosage Effects in Animal Models

In a study using a zebrafish model for opioid-induced constipation, Diatrizoate Meglumine was found to be effective in promoting bowel movements

Transport and Distribution

Diatrizoate Meglumine is sparingly absorbed from the intact gastrointestinal tract, which allows for gastrointestinal opacification and delineation after oral or rectal administration

準備方法

合成経路および反応条件: メグルミン・ジアトリゾエートは、安息香酸誘導体のヨウ素化を含む一連の化学反応によって合成されます。このプロセスは、一般的に次の手順を含みます。

ヨウ素化: 安息香酸誘導体の芳香環へのヨウ素原子の導入。

アセチル化: 芳香環上のアミノ基へのアセチル基の付加。

メグルミン塩の生成: 最後のステップでは、ヨウ素化されアセチル化された安息香酸誘導体をメグルミン(N-メチルグルカミン)と反応させてメグルミン・ジアトリゾエート塩を生成します

工業生産方法: メグルミン・ジアトリゾエートの工業生産は、制御された条件下での大規模化学合成を伴います。このプロセスは、最終製品の高純度と一貫性を保証します。反応条件には、一般的に次のものが含まれます。

温度: ヨウ素化反応とアセチル化反応を促進するために、制御された加熱を行います。

溶媒: 反応物を溶解し、反応を促進するために適切な溶媒を使用します。

3. 化学反応解析

反応の種類: メグルミン・ジアトリゾエートは、さまざまな化学反応を起こし、それらには以下が含まれます。

酸化: この化合物は、特に強い酸化剤の存在下で、酸化反応を起こす可能性があります。

還元: 特定の条件下で還元反応が起こり、ヨウ素原子が除去される可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン化剤、求核剤

主要な製品:

酸化生成物: ヨウ素化安息香酸誘導体。

還元生成物: 脱ヨウ素化安息香酸誘導体。

置換生成物: 置換された官能基を持つ安息香酸誘導体

4. 科学研究への応用

メグルミン・ジアトリゾエートは、以下を含む幅広い科学研究の応用範囲を持っています。

化学反応の分析

Types of Reactions: Diatrizoate meglumine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, leading to the removal of iodine atoms.

Substitution: Substitution reactions can take place, where iodine atoms are replaced by other functional groups

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles

Major Products:

Oxidation Products: Iodinated benzoic acid derivatives.

Reduction Products: Deiodinated benzoic acid derivatives.

Substitution Products: Benzoic acid derivatives with substituted functional groups

類似化合物との比較

Iothalamate: Another iodinated contrast agent used in medical imaging.

Iohexol: A non-ionic iodinated contrast agent with lower osmolality.

Iopamidol: A non-ionic iodinated contrast agent used in various imaging techniques

Comparison:

Diatrizoate Meglumine vs. Iothalamate: Both are ionic contrast agents, but diatrizoate meglumine has a higher iodine content, providing better contrast in imaging

Diatrizoate Meglumine vs. Iohexol: Diatrizoate meglumine has higher osmolality compared to iohexol, which can lead to more pronounced side effects

Diatrizoate Meglumine vs. Iopamidol: Iopamidol is a non-ionic contrast agent with lower osmolality, making it safer for patients with compromised renal function

Diatrizoate meglumine remains a widely used contrast agent due to its effectiveness in enhancing the visibility of internal structures in X-ray imaging. Its unique properties and applications make it a valuable tool in medical diagnostics and research.

生物活性

Meglumine diatrizoate, commonly known as diatrizoate meglumine, is an ionic contrast agent widely used in medical imaging, particularly in radiological procedures such as gastrointestinal studies, angiography, and urography. This compound has garnered attention not only for its imaging capabilities but also for its biological effects on various physiological parameters. This article delves into the biological activity of meglumine diatrizoate, focusing on its efficacy in clinical applications, its impact on hematological parameters, and case studies that illustrate its therapeutic potential.

Meglumine diatrizoate functions primarily as a contrast medium due to its high osmolarity, which enhances the visibility of internal structures during imaging. It works by increasing the attenuation of X-rays in the body, allowing for clearer images of organs and tissues. The mechanism involves the interaction of the contrast agent with water molecules in the body, leading to changes in local tissue density that are detectable by radiographic techniques.

1. Intestinal Obstruction and Constipation

A retrospective audit conducted at Mater Health Services revealed that meglumine diatrizoate was administered to 71 patients with advanced neoplasms experiencing intestinal obstruction or constipation. The results indicated that 90% of patients showed resolution of symptoms post-administration. The median dose was 50 mL, and imaging conducted 4-24 hours later showed the compound present in 75% of cases reviewed . This suggests that meglumine diatrizoate may be effective in managing gastrointestinal symptoms associated with malignancies.

2. Esophageal Fistula Screening

A multicenter trial investigated the sensitivity and specificity of oral meglumine diatrizoate in esophagograms for detecting esophageal fistulas during radiotherapy for esophageal cancer. The study involved 105 patients and aimed to establish early detection methods for this serious complication. Preliminary findings indicated that the use of this contrast agent could facilitate timely diagnosis and intervention .

Hematological Effects

Research has shown that intravenous administration of sodium meglumine diatrizoate can significantly alter hematological parameters. A study involving 50 subjects undergoing urography found notable reductions in hemoglobin concentration and neutrophil counts one hour post-injection . These findings highlight potential risks associated with using this contrast agent, particularly in populations susceptible to hematological disorders.

Case Study 1: Terminal-stage Ovarian Cancer

In a report detailing three cases of terminal-stage ovarian cancer, patients received treatment with diatrizoate meglumine to alleviate gastrointestinal symptoms caused by malignant bowel obstruction. The treatment was noted to provide symptomatic relief, underscoring its utility beyond mere imaging applications .

Case Study 2: Cardiac Function Assessment

A study comparing high osmolar (diatrizoate) and low osmolar contrast agents during ventriculography revealed significant differences in hemodynamic responses. Patients receiving diatrizoate exhibited greater decreases in systemic pressures and increased left ventricular end-diastolic pressure compared to those receiving low osmolar agents . This raises considerations regarding the choice of contrast media based on patient-specific cardiovascular profiles.

Summary of Findings

| Parameter | Before Administration | After Administration | Statistical Significance |

|---|---|---|---|

| Hemoglobin Concentration (g/dL) | Mean ± SD: 13.5 ± 1.2 | Mean ± SD: 12.0 ± 1.0 | p < 0.05 |

| Neutrophil Count (cells/mm³) | Mean ± SD: 6,500 ± 1,000 | Mean ± SD: 5,500 ± 800 | p < 0.05 |

| Lymphocyte Count (cells/mm³) | Mean ± SD: 3,000 ± 500 | Mean ± SD: 3,500 ± 600 | p < 0.05 |

特性

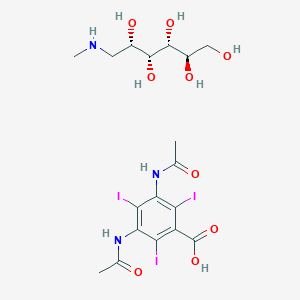

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKKOBKEXMRYFQ-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897171 | |

| Record name | Diatrizoate meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-49-7 | |

| Record name | Meglumine diatrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diatrizoate meglumine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoate meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meglumine diatrizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIATRIZOATE MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X9MR4N98U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。